Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-
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Overview
Description
2-((2-Amino-5-(phenylethynyl)pyrimidin-4-yl)amino)ethanol is a compound belonging to the class of aminopyrimidines. This compound is characterized by the presence of an amino group attached to a pyrimidine ring, which is further substituted with a phenylethynyl group and an ethanol moiety. Aminopyrimidines are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-5-(phenylethynyl)pyrimidin-4-yl)amino)ethanol typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through the cyclization of benzylidene acetones and ammonium thiocyanates.
Aromatization: The intermediate is then aromatized to form the pyrimidine structure.
Substitution: The phenylethynyl group is introduced through a substitution reaction.
Amino Group Introduction: The amino group is added to the pyrimidine ring.
Ethanol Moiety Addition: Finally, the ethanol moiety is attached to the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow systems, and automated synthesis platforms to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-Amino-5-(phenylethynyl)pyrimidin-4-yl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenylethynyl groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-((2-Amino-5-(phenylethynyl)pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-((2-Amino-5-(phenylethynyl)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Known for its anti-inflammatory properties.
2-Amino-5-bromopyrimidine: Studied for its antiviral activities.
2-Amino-4-hydroxypyrimidine: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-((2-Amino-5-(phenylethynyl)pyrimidin-4-yl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenylethynyl group enhances its interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
393856-04-7 |
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Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
2-[[2-amino-5-(2-phenylethynyl)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H14N4O/c15-14-17-10-12(13(18-14)16-8-9-19)7-6-11-4-2-1-3-5-11/h1-5,10,19H,8-9H2,(H3,15,16,17,18) |
InChI Key |
WOCLSJPAICEROF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=C(N=C2NCCO)N |
Origin of Product |
United States |
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